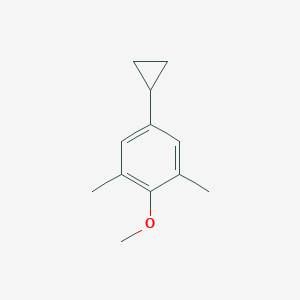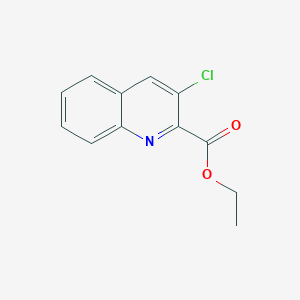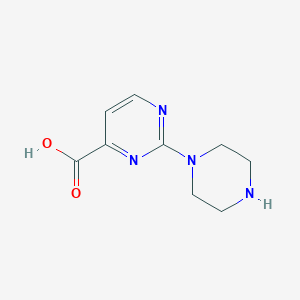
2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety at the 2-position and a carboxylic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid typically involves the reaction of a pyrimidine derivative with piperazine under specific conditions. One common method includes the use of 2-chloropyrimidine-4-carboxylic acid, which reacts with piperazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid depends on its specific application. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . The molecular targets and pathways involved include the cholinergic system, where the compound interacts with acetylcholinesterase and potentially other cholinergic receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-substituted pyrimidine with potential acetylcholinesterase inhibitory activity.
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used in various chemical and biological studies.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: A compound with anti-tubercular activity.
Uniqueness
2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine moiety and a carboxylic acid group on the pyrimidine ring makes it a versatile scaffold for drug design and other applications.
Propriétés
Formule moléculaire |
C9H12N4O2 |
|---|---|
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
2-piperazin-1-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N4O2/c14-8(15)7-1-2-11-9(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H,14,15) |
Clé InChI |
LQMXVDKIPRKALL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NC=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


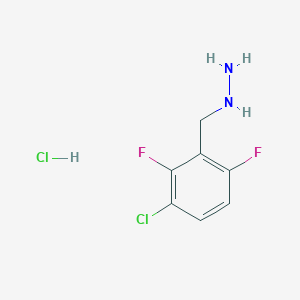
![4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11716455.png)
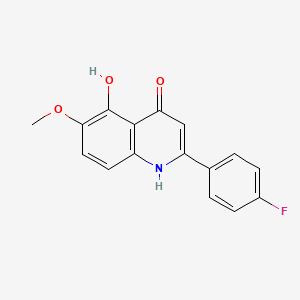
![4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol](/img/structure/B11716462.png)
![2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11716463.png)
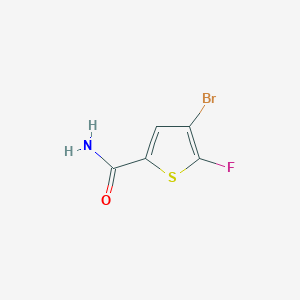
![5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716471.png)

![Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B11716486.png)

![Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one](/img/structure/B11716494.png)
